molecular formula C20H18Cl2N2O2 B2844352 2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 896677-03-5

2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2844352
M. Wt: 389.28
InChI Key: DQEPCUDPTQAFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been studied for its potential anti-tumor properties. It was initially developed as a vascular disrupting agent, but recent studies have shown that it also has immunomodulatory effects.

Scientific Research Applications

Serotonin Type-3 (5-HT3) Receptor Antagonists

A series of quinoxalin-2-carboxamides, which share a structural resemblance to the compound , were synthesized and evaluated for their potential as 5-HT3 receptor antagonists. These compounds, including variations such as (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone, demonstrated significant 5-HT3 receptor antagonism, highlighting their potential application in treating conditions modulated by this receptor, such as nausea and irritable bowel syndrome (R. Mahesh et al., 2011).

Antimicrobial Applications

Another research area for derivatives of the compound includes antimicrobial activity. A study synthesized and characterized benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which were evaluated for their in vitro antibacterial activity against pathogens like S. aureus and E. coli. This suggests the potential of such compounds in developing new antimicrobial agents (M. Idrees et al., 2020).

Organic Synthesis and Chemical Reactions

The compound's structure lends itself to various organic synthesis applications, such as in the synthesis of complex organic molecules. For example, reactions of anthranilamide with isocyanates led to the creation of novel organic compounds with potential applications in material science and pharmaceuticals (J. Chern et al., 1988). Moreover, studies on the kinetics of oxidation of substituted benzyl alcohols by quinolinium dichromate explore the reactivity of quinolinium compounds, which can be applied in the development of new catalysts or synthetic methodologies (D. Dey & M. K. Mahanti, 1990).

Ethylene Oligomerization

Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized and characterized, exhibiting significant activity in ethylene oligomerization. This highlights the compound's utility in catalysis and industrial processes related to polymer production (Kefeng Wang et al., 2009).

properties

IUPAC Name

2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c1-11-3-4-12(2)18-15(11)9-13(19(25)24-18)7-8-23-20(26)16-10-14(21)5-6-17(16)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEPCUDPTQAFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

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